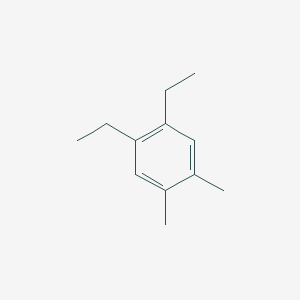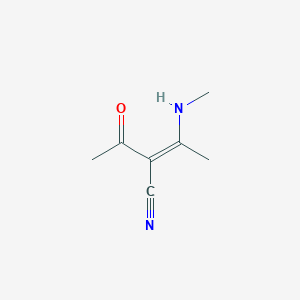
3,9-dimethyl-6-methylimino-7H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-dimethyl-6-methylimino-7H-purin-8-one, also known as theophylline, is a methylxanthine drug that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby improving breathing. In addition to its clinical use, theophylline has also been extensively studied for its biochemical and physiological effects, making it an important tool for scientific research.
Scientific Research Applications
Chemical Properties and Reactivity
3,9-Dimethyl-6-methylimino-7H-purin-8-one, as part of the purine derivatives family, exhibits interesting chemical properties and reactivity. Research has shown that such compounds can undergo various chemical transformations. For instance, in a study on 6-methylthiopurin-8-ones, it was found that these compounds, including 3,9-dimethyl derivatives, can be converted by chlorine in methanol into corresponding sulphones. This indicates a potential for diverse chemical applications and modifications in research contexts (Bergmann, Rahat, & Tamir, 1974).
Synthetic Applications
The compound's structure also lends itself to synthetic applications. For instance, its derivatives have been utilized in the synthesis of coumarin-purine hybrids, showing significant in vitro antioxidant activity. This underscores the compound's potential in synthesizing bioactive molecules (Mangasuli, Hosamani, & Managutti, 2019).
Structural Analysis
Structural analysis and tautomerism studies of similar purine derivatives have been conducted, providing insights into the molecular behavior and properties of such compounds. Low-temperature NMR spectroscopy has been employed to understand tautomerism in these derivatives (Sečkářová et al., 2004).
Potential Biological Interactions
3,9-Dimethyl-6-methylimino-7H-purin-8-one's derivatives exhibit various biological interactions. For example, the X-ray molecular structure of a novel purine derivative from the sea anemone, which includes 3,9-dimethyl-6-methylimino-8-oxo-3,6,8,9-tetrahydropurine, suggests potential biological activities and interactions (Zelnik et al., 1986).
properties
CAS RN |
106145-23-7 |
|---|---|
Product Name |
3,9-dimethyl-6-methylimino-7H-purin-8-one |
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
3,9-dimethyl-6-methylimino-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-9-6-5-7(12(2)4-10-6)13(3)8(14)11-5/h4H,1-3H3,(H,11,14) |
InChI Key |
HAYMZCLIRZJDNO-UHFFFAOYSA-N |
SMILES |
CN=C1C2=C(N(C=N1)C)N(C(=O)N2)C |
Canonical SMILES |
CN=C1C2=C(N(C=N1)C)N(C(=O)N2)C |
synonyms |
caissarone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)





![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)




